Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound belonging to the class of pyrazole derivatives. Its molecular formula is C11H16N2O2, and it has a molecular weight of approximately 196.25 g/mol. The structure features an ethyl ester group, an amino group, and a pyrazole ring, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its reactivity and biological activity.
These reactions enable the modification of the compound for various synthetic applications.
Research indicates that Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate exhibits significant biological activities. It has been studied for its potential:
These properties highlight its potential as a lead compound in drug discovery.
The synthesis of Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves several key steps:
This multi-step synthesis allows for the precise control of the compound's structure and functionality.
Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate has several applications, including:
Studies on Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate have focused on its interactions with biological targets:
These interactions are crucial for understanding how this compound exerts its biological effects and for guiding future therapeutic applications.
Several compounds share structural similarities with Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Ethyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate | C10H16N2O2 | 196.25 g/mol | Methyl substitution alters biological activity |
| Ethyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate | C10H16BrN2O2 | 242.15 g/mol | Bromine substitution affects reactivity |
| Ethyl 5-(4-bromo-1H-pyrazol-1-yl)butanoate | C10H16BrN2O2 | 242.15 g/mol | Unique reactivity profile compared to others |
| Ethyl 2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanoate | C11H19N3O2 | 225.29 g/mol | Distinct substitution pattern influences pharmacology |
Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which significantly influences its chemical reactivity and biological activity compared to other derivatives. This distinctiveness makes it a valuable compound for further research and development in medicinal chemistry.